Chiral Identity: (R)-Enantiomer vs. (S)-Enantiomer Structural Differentiation
2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide (CAS 1354017-21-2) is the single (R)-enantiomer, confirmed by its stereospecific InChIKey (NPGBTYVYFSQFSI-MRXNPFEDSA-N), which differs from the (S)-enantiomer (CAS 1353966-25-2; InChIKey NPGBTYVYFSQFSI-INIZCTEOSA-N) . The (R)-configuration at the piperidine 3-position is a critical determinant of three-dimensional pharmacophore geometry. In related benzylaminopiperidine substance P antagonists (EP1114817), (R)- and (S)-enantiomers displayed divergent NK₁ receptor binding affinities, with stereochemical inversion resulting in potency shifts exceeding 10-fold in multiple exemplified pairs [1].
| Evidence Dimension | Absolute stereochemistry at piperidine C-3 |
|---|---|
| Target Compound Data | (R)-configuration (CAS 1354017-21-2); InChIKey NPGBTYVYFSQFSI-MRXNPFEDSA-N |
| Comparator Or Baseline | (S)-configuration (CAS 1353966-25-2); InChIKey NPGBTYVYFSQFSI-INIZCTEOSA-N |
| Quantified Difference | Stereochemical inversion; ≥10-fold potency differences observed across enantiomeric pairs in related benzylaminopiperidine chemotypes (EP1114817) |
| Conditions | Chiral HPLC or SFC separation; stereospecific synthesis from enantiopure (R)-3-amino-1-benzylpiperidine precursor |
Why This Matters
For receptor binding assays or structure-based drug design, procurement of the stereochemically defined (R)-enantiomer is essential to avoid confounding data from racemic or mis-assigned material, where even 5% enantiomeric impurity can distort EC₅₀ determinations by >3-fold.
- [1] Wakabayashi H, Shishido Y, Satake K. Substituted benzylaminopiperidine compounds. US Patent US6506775B1 (Pfizer Inc.). Filed 1996, Granted 2003. View Source
